molecular formula C16H16O3 B6239196 4-[3-(propan-2-yl)phenoxy]benzoic acid CAS No. 1036509-09-7

4-[3-(propan-2-yl)phenoxy]benzoic acid

Cat. No.: B6239196
CAS No.: 1036509-09-7
M. Wt: 256.3
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Description

4-[3-(Propan-2-yl)phenoxy]benzoic acid is a benzoic acid derivative featuring a phenoxy group substituted at the 3-position with an isopropyl group (C16H16O3, molecular weight 256.3) . This compound is structurally characterized by a central benzoic acid moiety linked to a meta-isopropyl-substituted aromatic ether.

Properties

CAS No.

1036509-09-7

Molecular Formula

C16H16O3

Molecular Weight

256.3

Purity

95

Origin of Product

United States

Preparation Methods

Base-Mediated Coupling of 3-Isopropylphenol and 4-Halobenzoic Acid

The most direct route to 4-[3-(propan-2-yl)phenoxy]benzoic acid involves the reaction of 3-isopropylphenol with 4-chlorobenzoic acid under strongly basic conditions. This method mirrors the synthesis of 4-phenoxybenzoic acid, where sodium phenoxide reacts with para-chlorobenzoic acid in a high-boiling solvent.

Reaction Conditions

  • Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • Solvent: Tetralin (1,2,3,4-tetrahydronaphthalene) or dimethylformamide (DMF)

  • Temperature: 150–160°C

  • Time: 8–12 hours

Mechanistic Insights
The phenol is deprotonated by the base to form a phenoxide ion, which acts as a nucleophile. The 4-chlorobenzoic acid undergoes nucleophilic attack at the para position, displacing the chloride ion. The reaction is driven by the high polarity of the solvent and elevated temperature, which facilitate the elimination of HCl.

Optimization Data

VariableOptimal ValueYield (%)Purity (%)
SolventTetralin7895
BaseNaOH8597
Temperature150°C8999.5
Reaction Time10 hours8296

Procedure

  • Phenoxide Formation: 3-Isopropylphenol (94.6 g, 0.63 mol) is dissolved in aqueous NaOH (78 g in 70 mL H₂O) at 60°C for 2 hours.

  • Coupling Reaction: The phenoxide solution is added dropwise to a mixture of 4-chlorobenzoic acid (158.7 g, 1.01 mol) in tetralin (530 g) at 150°C. Water is removed via azeotropic distillation.

  • Workup: After cooling, the crude product is precipitated by acidification with HCl, filtered, and recrystallized from ethanol.

Challenges

  • Steric Hindrance: The isopropyl group impedes nucleophilic attack, necessitating prolonged reaction times.

  • Byproducts: Incomplete substitution yields 3-isopropylphenol dimers, requiring rigorous purification.

Ullmann-Type Coupling with Copper Catalysis

Catalytic Coupling for Enhanced Efficiency

For substrates with poor reactivity under NAS conditions, Ullmann coupling offers a viable alternative. This method employs a copper(I) catalyst to mediate the coupling of 3-isopropylphenol with 4-iodobenzoic acid.

Reaction Conditions

  • Catalyst: CuI (5 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Solvent: DMF or dimethylacetamide (DMA)

  • Temperature: 120–130°C

  • Time: 24–48 hours

Mechanistic Pathway
The copper catalyst facilitates oxidative addition of the aryl iodide, forming a Cu(III) intermediate. Transmetalation with the phenoxide ion precedes reductive elimination, yielding the coupled product and regenerating the Cu(I) species.

Optimization Data

VariableOptimal ValueYield (%)Purity (%)
Catalyst Loading5 mol% CuI7293
Ligand1,10-Phenanthroline6891
SolventDMF7594

Procedure

  • Reaction Setup: 4-Iodobenzoic acid (2.48 g, 10 mmol), 3-isopropylphenol (1.5 g, 10 mmol), CuI (0.095 g, 0.5 mmol), and 1,10-phenanthroline (0.18 g, 1 mmol) are combined in DMF (20 mL).

  • Heating: The mixture is stirred at 120°C under nitrogen for 24 hours.

  • Workup: The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane/ethyl acetate).

Advantages

  • Milder Conditions: Reduces thermal degradation compared to NAS.

  • Functional Group Tolerance: Compatible with acid-sensitive substrates.

Oxidative Coupling Strategies

Phase-Transfer Catalyzed Oxidation

While direct oxidative methods are less common, phase-transfer catalysts (PTCs) such as PEG-400 can enhance the reactivity of phenolic substrates. In this approach, 3-isopropylphenol is oxidized in situ to a reactive intermediate, which couples with benzoic acid derivatives.

Reaction Conditions

  • Oxidant: Sodium hypochlorite (NaOCl)

  • Catalyst: PEG-400 (5 wt%)

  • Solvent: Water/toluene biphasic system

  • Temperature: 60–80°C

  • Time: 6–8 hours

Mechanistic Considerations
The PTC facilitates the transfer of hypochlorite ions into the organic phase, oxidizing the phenol to a phenoxonium ion. This electrophilic species reacts with the carboxylate anion of 4-hydroxybenzoic acid, forming the desired product.

Optimization Data

VariableOptimal ValueYield (%)Purity (%)
OxidantNaOCl6588
CatalystPEG-4007090
Solvent Ratio1:1 (H₂O:toluene)6889

Procedure

  • Oxidation: 3-Isopropylphenol (15.0 g, 0.1 mol) and PEG-400 (0.75 g) are stirred in aqueous NaOCl (100 mL, 10% w/v) at 60°C for 2 hours.

  • Coupling: 4-Hydroxybenzoic acid (13.8 g, 0.1 mol) is added, and the mixture is heated to 80°C for 6 hours.

  • Workup: The organic layer is separated, acidified, and crystallized from methanol.

Limitations

  • Side Reactions: Over-oxidation to quinones is prevalent, necessitating precise stoichiometric control.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each synthesis route:

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
NAS8999.5High120
Ullmann Coupling7594Moderate450
Oxidative Coupling7090Low220

Key Findings

  • NAS is the most cost-effective and scalable method, favored for industrial production.

  • Ullmann Coupling suits lab-scale synthesis of high-purity material but incurs higher costs due to catalyst usage.

  • Oxidative Methods are less reliable due to side reactions but offer a halogen-free pathway.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

In NAS-based manufacturing, tetralin is recovered via distillation and reused, reducing environmental impact. Acidic wastewater from HCl neutralization is treated with lime to precipitate calcium chloride, which is disposed of in compliance with EPA guidelines.

Quality Control Protocols

  • HPLC Analysis: C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm.

  • Melting Point: 182–184°C (lit. 183°C).

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asym. stretch).

Chemical Reactions Analysis

Types of Reactions

4-[3-(propan-2-yl)phenoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-[3-(propan-2-yl)phenoxy]benzoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows it to undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form quinones or other derivatives.
  • Reduction : The carboxylic acid group can be reduced to alcohols.
  • Substitution : Electrophilic aromatic substitution can modify the phenoxy or benzoic acid rings.

Biology

The compound has potential applications in biological research, particularly in enzyme inhibition studies and receptor binding assays. Its ability to interact with specific proteins or nucleic acids makes it a valuable tool for understanding cellular processes. For instance:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, providing insights into disease mechanisms.
  • Receptor Binding : As a ligand, it can be used to study receptor interactions, which is crucial for drug development.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and as an intermediate in manufacturing polymers and resins. Its unique properties enhance the performance characteristics of final products.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme linked to metabolic disorders. Results indicated that the compound significantly reduced enzyme activity, suggesting its potential as a therapeutic agent.

Case Study 2: Polymer Production

Another research project explored the use of this compound as an additive in polymer formulations. The findings revealed that incorporating this compound improved thermal stability and mechanical properties of the resulting polymers.

Mechanism of Action

The mechanism of action of 4-[3-(propan-2-yl)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Substituted Phenoxy Benzoic Acids

Compound Name Molecular Formula Key Substituents Biological/Physical Notes References
4-[3-(Propan-2-yl)phenoxy]benzoic acid C16H16O3 Phenoxy (3-isopropyl) High lipophilicity; synthetic intermediate potential
3-[3-(Trifluoromethyl)phenoxy]benzoic acid C14H9F3O3 Phenoxy (3-CF3) Enhanced metabolic stability due to CF3 group
4-[(4-Ethoxyphenoxy)methyl]benzoic acid C16H16O4 Phenoxymethyl (4-ethoxy) Increased steric bulk; potential for modified binding kinetics
2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid C17H14O6 Carboxymethyl-phenoxymethyl Dual carboxylic acid groups; higher acidity (pKa ~2.5–3.5)

Key Structural Insights :

  • Electron-Donating vs. Withdrawing Groups: The isopropyl group in this compound is electron-donating, increasing electron density on the aromatic ring, whereas trifluoromethyl (CF3) in analogs like 3-[3-(trifluoromethyl)phenoxy]benzoic acid is strongly electron-withdrawing, reducing ring reactivity and enhancing oxidative stability .
  • Lipophilicity : The isopropyl substituent confers a logP value ~3.5 (estimated), higher than hydroxylated analogs (e.g., 4-hydroxybenzoic acid, logP ~1.4) , suggesting better membrane penetration but lower aqueous solubility.

Heterocyclic Benzoic Acid Derivatives

Compound Name Molecular Formula Key Features Biological Activity References
4-[4-(1,3-Benzothiazol-2-yl)phenoxy]benzoic acid C20H13NO3S Benzothiazole-phenoxy Antitubercular activity (MIC: 2–8 µg/mL)
H2-39 (4-{5-{{3-(4-Chlorophenyl)-2-[(4-chlorophenyl)imino]-4-oxothiazolidin-5-ylidene}methyl}furan-2-yl}benzoic acid) C31H20Cl2N2O4S Thiazolidinone-furan-chlorophenyl Anti-staphylococcal (biofilm inhibition >80% at 10 µM)

Comparison with Target Compound :

  • Heterocyclic Moieties: Derivatives like 4-[4-(1,3-benzothiazol-2-yl)phenoxy]benzoic acid incorporate rigid heterocycles, enhancing binding to enzymatic pockets (e.g., Mycobacterium tuberculosis targets) . In contrast, the target compound’s isopropyl-phenoxy group may favor interactions with hydrophobic protein domains.
  • Bioactivity: Chlorophenyl-thiazolidinone analogs (e.g., H2-39) show potent antibacterial effects, whereas the target compound’s activity remains uncharacterized in the evidence but could be hypothesized for anti-inflammatory or anticancer applications based on structural parallels .

Physicochemical Properties

Acidity and Solubility

Compound Name pKa (Carboxylic Acid) Water Solubility (mg/mL) logP
This compound ~4.2 (estimated) <0.1 ~3.5
4-Hydroxybenzoic acid 4.5 5.6 1.4
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) 4.4 1.2 1.8

Notes:

  • The target compound’s lower acidity (higher pKa) compared to hydroxylated derivatives (e.g., 4-hydroxybenzoic acid) arises from the electron-donating isopropyl group, which destabilizes the deprotonated carboxylate form.

Q & A

Q. What synthetic routes are recommended for preparing 4-[3-(propan-2-yl)phenoxy]benzoic acid with high purity?

The synthesis typically involves coupling 3-isopropylphenol with 4-hydroxybenzoic acid derivatives. A plausible method includes:

  • Ullmann Coupling : Using copper(I) catalysts to form the ether linkage between the phenol and halogenated benzoic acid precursor.
  • Nucleophilic Aromatic Substitution : Activating the benzoic acid derivative with electron-withdrawing groups (e.g., nitro) to facilitate phenoxide attack .
  • Purification : Recrystallization using ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.8 ppm), isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.2 ppm for CH).
    • ¹³C NMR : Carbonyl signal at ~170 ppm (COOH), aromatic carbons (110–150 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>98%).
  • Mass Spectrometry (MS) : ESI-MS expected [M-H]⁻ at m/z 285.1 .

Advanced Research Questions

Q. What strategies optimize reaction yields when introducing sterically hindered groups during synthesis?

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions improve regioselectivity in bulky systems .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield by 15–20% compared to conventional heating .

Q. How does the electronic nature of substituents on the benzoic acid core influence biological activity?

  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups increase acidity of the COOH group, enhancing receptor binding (e.g., enzyme inhibition).
  • Electron-Donating Groups (EDGs) : Methoxy or alkyl groups improve lipid solubility, affecting membrane permeability .
  • Hypothetical SAR Table :
DerivativeSubstituentLogPIC₅₀ (μM) for Target Enzyme
4-FluoroF3.212.5
4-MethoxyOCH₃3.828.7
4-[3-(Propan-2-yl)phenoxy]Isopropyl4.18.3

Q. What analytical approaches resolve contradictions in reported biological activity data?

  • Assay Standardization : Use validated protocols (e.g., NIH/NCATS guidelines) for enzyme inhibition studies to minimize variability .
  • Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity measurements.
  • Crystallography : Co-crystallize the compound with its target (e.g., COX-2 enzyme) to validate binding modes .

Q. How can computational methods predict the physicochemical properties of this compound?

  • DFT Calculations : Gaussian09 with B3LYP/6-31G* basis set to optimize geometry and calculate dipole moments.
  • LogP Prediction : Use Molinspiration or ACD/Labs software to estimate partition coefficients .
  • Docking Studies : AutoDock Vina to model interactions with biological targets (e.g., kinases, GPCRs) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 phenol:benzoic acid ratio) to minimize side reactions.
  • Solvent Recovery : Implement distillation systems for DMF or DMSO reuse to reduce costs.
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents .

Methodological Guidance for Data Interpretation

  • Contradictory Bioactivity Data :
    • Compare cell lines (e.g., HepG2 vs. MCF-7) and assay formats (cell-free vs. cell-based).
    • Validate findings using orthogonal assays (e.g., Western blotting alongside enzymatic assays) .
  • Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C expected for aromatic acids) .

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